1-Chloro-3-(chloromethyl)-2-methylbenzene
Overview
Description
1-Chloro-3-(chloromethyl)-2-methylbenzene, also known as 3-chlorobenzyl chloride, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and a chloromethyl group at the meta positions relative to a methyl group. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzyl chloride. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 2-methyl-3-chlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia (NH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
- Substituted benzyl derivatives
- Benzaldehyde or benzoic acid derivatives
- 2-Methyl-3-chlorotoluene
Scientific Research Applications
1-Chloro-3-(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-3-(chloromethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
- 1-Chloro-2-(chloromethyl)-3-methylbenzene
- 1-Chloro-4-(chloromethyl)-2-methylbenzene
- 1-Chloro-3-(chloromethyl)-4-methylbenzene
Uniqueness: 1-Chloro-3-(chloromethyl)-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chloromethyl group and a chlorine atom on the benzene ring allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMQWIYPHKZSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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